molecular formula C16H17N5O2S B2450289 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 2034263-63-1

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No. B2450289
CAS RN: 2034263-63-1
M. Wt: 343.41
InChI Key: OECXIJKPONCAAT-UHFFFAOYSA-N
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Description

“N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide” is a compound that contains a thieno[3,2-d]pyrimidin-4-amine structure . Thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines involves reactions with iminophosphorane . The synthesis of 2-substituted 5-ethyl-6-methyl-thieno[2,3-d]pyrimidin-4(3H)-ones has been reported via iminophosphorane .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-amines is crucial for their activity. The structure–activity relationship study revealed that the antitumor activity of the synthesized compounds was significantly affected by the lipophilicity of the substituent at the 2-,4- or 7-position for the 4H-chromenes, and 5,8-position or fused pyrimidine ring at 2,3-positions for 5H-chromeno[2,3-d]pyrimidines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidin-4-amines include an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4-amines and related compounds can vary widely depending on the specific substituents and functional groups present .

Mechanism of Action

Future Directions

Thieno[3,2-d]pyrimidin-4-amines have shown promise as inhibitors of Cyt-bd, a potential drug target in Mycobacterium tuberculosis . Future research could focus on optimizing the chemical structures of these compounds to enhance their inhibitory activity and selectivity, as well as evaluating their efficacy and safety in preclinical and clinical studies.

properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-15(13-10-3-1-2-4-11(10)19-20-13)17-6-7-21-9-18-12-5-8-24-14(12)16(21)23/h5,8-9H,1-4,6-7H2,(H,17,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECXIJKPONCAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

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